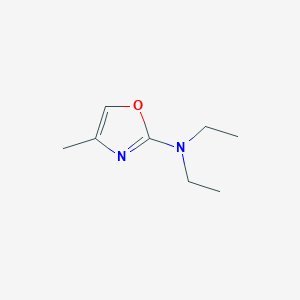

N,N-Diethyl-4-methyl-1,3-oxazol-2-amine

Description

Structure

3D Structure

Properties

CAS No. |

64369-49-9 |

|---|---|

Molecular Formula |

C8H14N2O |

Molecular Weight |

154.21 g/mol |

IUPAC Name |

N,N-diethyl-4-methyl-1,3-oxazol-2-amine |

InChI |

InChI=1S/C8H14N2O/c1-4-10(5-2)8-9-7(3)6-11-8/h6H,4-5H2,1-3H3 |

InChI Key |

HOMBZWHAQACLGA-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)C1=NC(=CO1)C |

Origin of Product |

United States |

Mechanistic Investigations of Reactions Involving N,n Diethyl 4 Methyl 1,3 Oxazol 2 Amine

Elucidation of Reaction Pathways and Intermediates

The formation of the 2-(dialkylamino)oxazole core, as seen in N,N-Diethyl-4-methyl-1,3-oxazol-2-amine, is typically achieved through the condensation of an α-haloketone with a disubstituted urea (B33335). This classic approach, an extension of the Bredereck oxazole (B20620) synthesis, proceeds through a well-defined pathway involving several key intermediates.

For the synthesis of this compound, the likely precursors are N,N-diethylurea and an α-haloketone such as 1-bromo-2-butanone (B1265390) or 1-chloro-2-butanone. The reaction pathway is proposed to occur as follows:

N-Alkylation: The reaction initiates with the nucleophilic attack of one of the nitrogen atoms of N,N-diethylurea on the α-carbon of the haloketone. This bimolecular nucleophilic substitution (SN2) reaction displaces the halide ion, forming a protonated N-acylurea intermediate (Intermediate A ).

Deprotonation: A base, either added to the reaction or the urea itself acting as a weak base, removes a proton from the nitrogen, yielding a neutral N-acylurea derivative (Intermediate B ).

Cyclization (Intramolecular Nucleophilic Attack): The key ring-forming step involves the intramolecular attack of the urea's carbonyl oxygen atom onto the ketone's electrophilic carbonyl carbon. This step forms a five-membered cyclic intermediate, a 2-amino-4,5-dihydro-1,3-oxazol-4-ol, commonly known as a hydroxyoxazolidine intermediate (Intermediate C ). Computational studies on the formation of the parent 2-aminooxazole suggest that this cyclization is a critical step and can be subject to catalysis. researchgate.netnih.gov

Dehydration: The final step is the elimination of a water molecule from the hydroxyoxazolidine intermediate to form the stable, aromatic oxazole ring. This dehydration is typically promoted by acidic conditions, leading to the formation of the final product, this compound.

An alternative pathway, the Van Leusen oxazole synthesis, involves the reaction of an aldehyde with tosylmethyl isocyanide (TosMIC). nih.govmdpi.com While this route typically yields 5-substituted oxazoles, modifications can provide other substitution patterns. The mechanism proceeds via the deprotonation of TosMIC, nucleophilic attack on a carbonyl, and subsequent cyclization to an oxazoline (B21484) intermediate, which then eliminates toluenesulfinic acid to aromatize. mdpi.com

Role of Catalysts, Ligands, and Reagents in Reaction Mechanisms

The synthesis and transformation of 2-aminooxazoles are significantly influenced by the choice of catalysts, ligands, and reagents. These components can alter reaction rates, improve yields, and in some cases, direct the regioselectivity of the reaction.

Catalysts:

Acid/Base Catalysis: The traditional condensation reaction often relies on acid or base catalysis. Acids, such as sulfuric acid or polyphosphoric acid, are effective cyclo-dehydrating agents that facilitate the final water elimination step. ijpsonline.com Bases can be used to promote the initial N-alkylation by deprotonating the urea or to facilitate the elimination step.

Transition Metal Catalysis: Transition metals, particularly palladium and copper, play a pivotal role in the functionalization of the 2-aminooxazole scaffold. For instance, the Buchwald-Hartwig cross-coupling reaction, which uses a palladium catalyst, is a well-established method for the N-arylation of 2-aminooxazoles. acs.orgresearchgate.net Copper-catalyzed reactions are employed for various oxazole syntheses, including cascade oxidative cyclizations where copper(II) can mediate the formation of C–N and C–O bonds. organic-chemistry.orgrsc.org Cobalt catalysts have also been described for the [3+2] cycloaddition of N-pivaloyloxyamides and alkynes to form 2,5-disubstituted oxazoles. rsc.org

Ionic Liquids: Ionic liquids, such as 1-butylpyridinium (B1220074) iodide ([BPy]I), have been utilized as green, reusable catalysts for direct C-H amination reactions on related benzoxazole (B165842) systems. nih.gov They can facilitate the reaction under mild conditions and allow for easy catalyst recycling.

Ligands: Ligands are crucial in transition metal catalysis, modulating the metal center's electronic properties and steric environment.

Phosphine (B1218219) Ligands: In palladium-catalyzed reactions like the Buchwald-Hartwig coupling, bulky, electron-rich phosphine ligands such as X-Phos and S-Phos are essential. researchgate.net They facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.

Nitrogen/Oxygen-Based Ligands: In copper catalysis, various N- and O-donor ligands are used. Chiral bis(oxazoline) (Box) ligands are well-known in asymmetric copper catalysis. mdpi.com More recently, oxalohydrazide-based ligands have been shown to generate highly active and long-lived copper catalysts for C-O and C-N cross-coupling reactions. digitellinc.com

Reagents:

Dehydrating Agents: Strong dehydrating agents like phosphorus oxychloride (POCl₃) and triflic acid (TfOH) can be used to promote the cyclization of N-(2-hydroxyethyl)amides to oxazolines, a related reaction that underscores the importance of water removal in ring formation. nih.gov

Oxidants: In oxidative amination or cyclization reactions, oxidants such as tert-butyl hydroperoxide (TBHP) are used to facilitate the desired transformation, often in conjunction with an iodine source or a metal catalyst. nih.gov

| Component | Example(s) | Role in Mechanism |

| Catalyst | H₂SO₄, Polyphosphoric Acid | Acts as a dehydrating agent, promoting the final aromatization step by eliminating water. ijpsonline.com |

| Palladium(0) complexes (e.g., with X-Phos ligand) | Facilitates C-N cross-coupling on the 2-amino group (Buchwald-Hartwig reaction). acs.orgresearchgate.net | |

| Copper(II) salts (e.g., Cu(OTf)₂) | Mediates oxidative cyclization and cascade reactions for oxazole ring formation. organic-chemistry.orgrsc.org | |

| Ionic Liquids (e.g., [BPy]I) | Acts as a recyclable "green" catalyst, potentially activating substrates in C-H amination. nih.gov | |

| Ligand | X-Phos, S-Phos | Stabilizes the palladium catalyst and modulates its reactivity in cross-coupling cycles. researchgate.net |

| Bis(oxazoline) (Box) ligands | Induces asymmetry in metal-catalyzed reactions (relevant for chiral derivatives). mdpi.com | |

| Reagent | N,N-Diethylurea | Acts as the N-C-N building block, providing the 2-amino and N3/C2 atoms of the ring. |

| 1-Bromo-2-butanone | Provides the C4-C5-O backbone of the oxazole ring. | |

| Triflic Acid (TfOH) | Promotes dehydrative cyclization by activating hydroxyl groups as leaving groups. nih.gov | |

| tert-Butyl hydroperoxide (TBHP) | Serves as a terminal oxidant in oxidative C-H amination/cyclization reactions. nih.gov |

Kinetic Studies of Synthesis and Transformation Reactions

In the condensation of N,N-diethylurea with 1-bromo-2-butanone, the initial SN2 alkylation is a bimolecular process, and its rate would be expected to be first order in each reactant. The subsequent intramolecular cyclization is a unimolecular process. Depending on the reaction conditions (solvent polarity, temperature, concentration), either of these steps could be rate-limiting. The final acid-catalyzed dehydration is generally fast.

Furthermore, reaction outcomes can be dictated by whether they are under kinetic or thermodynamic control. frontiersin.org

Kinetic Control: At lower temperatures or shorter reaction times, the product that is formed fastest (via the pathway with the lowest activation energy) will predominate.

Thermodynamic Control: At higher temperatures or with longer reaction times, the system can reach equilibrium, and the most stable product will be the major one, regardless of the activation energy required to form it.

In the context of 2-aminooxazole synthesis, this could manifest in the formation of isomeric side products if alternative cyclization pathways exist. However, for the reaction of N,N-diethylurea and 1-bromo-2-butanone, the formation of the 4-methyl-5-ethyl isomer is unlikely due to the higher steric hindrance and electronic factors disfavoring nucleophilic attack at the more substituted C3 of the butanone chain.

| Parameter | Condition | Expected Kinetic Outcome | Rationale |

| Temperature | Low (e.g., 25-50 °C) | Slower reaction rate; potential for intermediate accumulation. | Insufficient thermal energy to overcome the activation barriers efficiently. May favor the kinetically controlled product if side reactions are possible. frontiersin.org |

| High (e.g., 80-120 °C) | Faster reaction rate; favors the thermodynamically most stable product. | Provides sufficient energy to overcome activation barriers and allows the system to reach equilibrium. frontiersin.org | |

| Concentration | High | Increased rate for the bimolecular (alkylation) step. | The rate of the SN2 step is proportional to the concentration of both reactants. |

| Low | May favor intramolecular (cyclization) step relative to intermolecular side reactions. | Reduces the frequency of intermolecular collisions that could lead to oligomerization or other side products. | |

| Catalyst | Strong Acid | Significantly accelerates the final dehydration step. | Protonation of the hydroxyl group in Intermediate C creates a good leaving group (H₂O), lowering the activation energy for elimination. |

Examination of Stereochemical Outcomes and Diastereoselectivity

Stereochemistry becomes a critical consideration when chiral centers are formed or modified during a reaction. wikipedia.orgmasterorganicchemistry.com The target compound, this compound, is itself achiral. Therefore, its synthesis from achiral precursors like N,N-diethylurea and 1-chloro-2-butanone does not involve the creation of stereocenters.

However, the principles of stereoselectivity can be examined by considering hypothetical scenarios involving chiral substrates or reagents:

Use of a Chiral Substrate: If the synthesis were to start with a chiral α-haloketone (e.g., (R)-3-bromo-2-pentanone), a new stereocenter would be present at the 5-position of the oxazole ring. The reaction mechanism would determine the stereochemical outcome. If the initial SN2 attack and subsequent cyclization proceed without affecting the existing chiral center, its configuration would be retained in the final product.

Formation of a Chiral Intermediate: In a related reaction—the dehydrative cyclization of N-(2-hydroxyethyl)amides to form 2-oxazolines—the stereochemical outcome has been studied. nih.gov When a chiral amino alcohol is used, the cyclization often proceeds with a complete inversion of configuration at the carbon bearing the hydroxyl group. This result strongly suggests a backside SN2 attack by the amide oxygen on the activated (e.g., protonated) hydroxyl group, which acts as a leaving group. This provides a powerful analogy for predicting the stereochemical course of related cyclizations.

Diastereoselectivity: A diastereoselective reaction produces an unequal mixture of diastereomers. wikipedia.org This would be relevant if, for example, a chiral 2-aminooxazole derivative were to react with a reagent to create a second chiral center elsewhere in the molecule. The existing stereocenter on the oxazole or its substituent could direct the approach of the reagent, favoring the formation of one diastereomer over the other due to steric or electronic preferences. This is known as substrate-controlled diastereoselectivity.

Radical Chemistry and Cascade Reaction Pathways (by analogy to related amine cyclizations)

While ionic pathways are common for oxazole synthesis, radical and cascade reactions offer powerful alternative strategies for constructing heterocyclic rings. These methods often proceed under mild conditions and can build molecular complexity rapidly.

Radical Chemistry: By analogy to known cyclizations of α-aminoalkyl radicals, one can postulate a radical-based synthesis of the 2-aminooxazole core. arkat-usa.org The key is the generation of a radical on a carbon atom alpha to a nitrogen (an α-amino radical), which is stabilized by the nitrogen lone pair. Such a radical could be generated from a suitable precursor and then undergo an intramolecular addition to a tethered π-system (e.g., an alkyne) to form the ring.

A hypothetical radical cascade pathway could involve:

Initiation: A radical initiator, such as AIBN, generates a primary radical which abstracts a hydrogen atom from a suitable precursor, for instance, an N-allyl-N',N'-diethylurea derivative.

Translocation/Cyclization: The initially formed radical could undergo a 1,5-hydrogen atom transfer (HAT) to generate a more stable α-amino radical. This radical could then cyclize onto a tethered acceptor.

Propagation/Termination: The cyclized radical intermediate would then need to be trapped or undergo further steps to form the stable oxazole product, propagating the radical chain.

Cascade Reactions: Cascade reactions involve two or more sequential bond-forming events that occur in a single operation without isolating intermediates. Palladium-catalyzed and copper-mediated cascade reactions are known to produce substituted oxazoles. rsc.org A plausible mechanism for such a process involves:

Initial C-N Bond Formation: A palladium catalyst could facilitate the coupling of an enamide or a similar precursor.

Intramolecular Cyclization: A copper mediator could then promote an oxidative C-O bond formation, where an oxygen atom (potentially from a water molecule in the solvent) is incorporated into the ring. This sequence efficiently constructs the oxazole ring by forming two different bonds in a coordinated fashion, often with high regioselectivity. rsc.org

Stability and Degradation Pathway Studies (e.g., under specific reaction conditions)

The stability of a heterocyclic compound is a critical parameter, influencing its shelf-life, compatibility with other reagents, and metabolic fate. The 2-aminooxazole scaffold is generally considered to be fairly stable under neutral conditions. researchgate.net However, like most heterocycles, it is susceptible to degradation under harsh conditions.

Hydrolytic Stability:

Acidic Conditions: The oxazole ring is susceptible to acid-catalyzed hydrolysis. The mechanism likely involves initial protonation of the ring nitrogen (N3), which activates the ring for nucleophilic attack by water at the C2 position. The 2-amino group, being strongly electron-donating, enhances the basicity of the ring nitrogen and may accelerate this process. The subsequent ring-opening of the tetrahedral intermediate would lead to the formation of an N-acylated α-aminoketone derivative. For this compound, this would yield N-(1-methyl-2-oxopropyl)-N',N'-diethylurea.

Basic Conditions: Stability under basic conditions is generally higher. However, very strong basic conditions at elevated temperatures could potentially promote hydrolytic ring cleavage, although this pathway is typically less facile than acid-catalyzed hydrolysis.

Metabolic Stability: By analogy to related bioactive 2-aminooxazoles, this compound would be subject to metabolic degradation in biological systems. Studies using human liver microsomes (HLM) on other 2-aminooxazoles indicate that they undergo Phase I metabolism. nih.gov Potential metabolic pathways for the target compound could include:

N-dealkylation: Oxidative removal of one or both ethyl groups from the diethylamino moiety.

Oxidation of the 4-methyl group: Conversion of the methyl group to a hydroxymethyl group, which could be further oxidized to a carboxylic acid.

Ring Oxidation: Enzymatic oxidation of the oxazole ring itself, potentially leading to ring cleavage.

| Condition | Stability | Proposed Degradation Product(s) |

| Neutral (pH ~7, RT) | High | None (expected to be stable) |

| Strong Acid (e.g., 1M HCl, heat) | Low | N-(1-methyl-2-oxopropyl)-N',N'-diethylurea |

| Strong Base (e.g., 1M NaOH, heat) | Moderate | Potential for slow hydrolysis to the same ring-opened product as under acidic conditions. |

| Oxidative (e.g., H₂O₂, heat) | Moderate | Ring-opened products, oxidized side-chains. |

| Metabolic (e.g., in HLM) | Moderate to Low | N-deethylated amines, 4-(hydroxymethyl) derivative. |

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation of N,n Diethyl 4 Methyl 1,3 Oxazol 2 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and correlations, an unambiguous assignment of all protons and carbons can be achieved.

The ¹H NMR spectrum of N,N-Diethyl-4-methyl-1,3-oxazol-2-amine is predicted to exhibit distinct signals corresponding to the different proton environments within the molecule. The spectrum would be characterized by signals for the ethyl groups, the methyl group on the oxazole (B20620) ring, and the lone proton on the heterocyclic ring.

Diethylamino Protons: The two ethyl groups attached to the exocyclic nitrogen are expected to produce a quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the terminal methyl (-CH₃) protons, a classic ethyl group pattern. The methylene protons are adjacent to the nitrogen atom, which would shift their signal downfield.

Oxazole Ring Protons: The methyl group at the C4 position of the oxazole ring would appear as a sharp singlet, as it has no adjacent protons to couple with. The single proton at the C5 position is also expected to be a singlet, slightly coupled to the C4-methyl protons over four bonds, which might result in a finely split singlet or a narrow quartet.

The predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and integrations for the protons are summarized in the table below.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |

| -N(CH₂CH₃)₂ | ~ 3.3 - 3.5 | Quartet (q) | 4H | Methylene protons deshielded by the adjacent nitrogen atom. |

| -N(CH₂CH₃)₂ | ~ 1.1 - 1.3 | Triplet (t) | 6H | Terminal methyl protons of the ethyl groups. |

| 4-CH₃ (Oxazole) | ~ 2.0 - 2.2 | Singlet (s) | 3H | Methyl group attached to the C4 of the oxazole ring. |

| 5-H (Oxazole) | ~ 6.5 - 6.8 | Singlet (s) | 1H | Proton at the C5 position of the aromatic oxazole ring. |

The ¹³C NMR spectrum provides information on the different carbon environments in the molecule. For this compound, six distinct signals are expected, corresponding to the six chemically non-equivalent carbon atoms.

Oxazole Ring Carbons: The three carbon atoms of the oxazole ring (C2, C4, and C5) are expected to resonate in the aromatic/heteroaromatic region of the spectrum. The C2 carbon, bonded to three heteroatoms (two nitrogens and one oxygen), would be the most downfield-shifted.

Substituent Carbons: The carbons of the diethylamino and methyl substituents would appear in the upfield (aliphatic) region of the spectrum.

The predicted chemical shifts for each carbon atom are detailed in the following table.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

| C2 (Oxazole) | ~ 160 - 165 | Carbon of the 2-amino group, bonded to O, N (ring), and N (exo). |

| C4 (Oxazole) | ~ 135 - 140 | Quaternary carbon of the oxazole ring, bonded to the methyl group. |

| C5 (Oxazole) | ~ 115 - 120 | CH carbon of the oxazole ring. |

| -N(CH₂CH₃)₂ | ~ 42 - 45 | Methylene carbons of the ethyl groups. |

| 4-CH₃ (Oxazole) | ~ 10 - 15 | Methyl carbon attached to the C4 of the oxazole ring. |

| -N(CH₂CH₃)₂ | ~ 13 - 16 | Terminal methyl carbons of the ethyl groups. |

To confirm the assignments made from 1D NMR spectra and to fully elucidate the molecular structure, 2D NMR experiments are employed. scispace.commdpi.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations. A key expected correlation would be between the methylene quartet and the methyl triplet of the diethylamino groups, confirming their connectivity.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons (¹H-¹³C). It would be used to definitively assign each carbon signal to its attached proton(s). For instance, it would show correlations between the signal at δ ~ 6.5-6.8 ppm (5-H) and the carbon signal at δ ~ 115-120 ppm (C5).

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for establishing long-range (2-3 bond) correlations between protons and carbons, which helps in piecing together the molecular skeleton. ipb.pt Expected key HMBC correlations would include:

A correlation between the protons of the 4-methyl group and carbons C4 and C5 of the oxazole ring.

Correlations between the methylene protons of the ethyl groups and the C2 carbon of the oxazole ring, confirming the attachment point of the diethylamino substituent.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental formula of a compound and to deduce its structure by analyzing its fragmentation patterns.

HRMS provides a highly accurate measurement of the molecular mass, often to four or five decimal places. This precision allows for the determination of the elemental composition of the parent ion. For this compound (molecular formula C₈H₁₄N₂O), the calculated exact mass of the protonated molecule [M+H]⁺ is 155.1184. An experimental HRMS measurement yielding a value very close to this would unequivocally confirm the molecular formula. mdpi.com

Under ionization conditions in a mass spectrometer (e.g., electron ionization), the molecular ion undergoes fragmentation, breaking into smaller, characteristic charged fragments. The analysis of these fragments provides valuable structural information. nih.gov The fragmentation of this compound is expected to be dominated by cleavages characteristic of N-alkyl amines and heterocyclic systems. nih.govmiamioh.edu

A primary and highly characteristic fragmentation pathway for N,N-diethylamines is the α-cleavage, which involves the loss of an alkyl radical (in this case, a methyl radical, •CH₃) from one of the ethyl groups. This leads to the formation of a stable, resonance-stabilized iminium cation.

α-Cleavage: Loss of a methyl radical (•CH₃, mass 15) from the molecular ion (m/z 154) would lead to a prominent fragment ion at m/z 139.

Ring Fragmentation: Cleavage of the oxazole ring itself can also occur, though it is generally a more complex process. This could involve the loss of neutral molecules like carbon monoxide (CO) or acetonitrile (B52724) (CH₃CN), leading to various smaller fragment ions.

The study of these fragmentation patterns allows for the confirmation of the different structural subunits within the molecule. sapub.org

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups within a molecule. For this compound, the IR spectrum would be expected to exhibit characteristic absorption bands corresponding to its oxazole ring and substituted amine structure. The key vibrations would include stretching and bending of the C-H, C=N, C=C, C-O, and C-N bonds.

Based on the compound's structure, the following table outlines the anticipated IR absorption regions.

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| Alkyl (CH₃, CH₂) | C-H Stretch | 2850-2970 | Strong |

| Oxazole Ring | C=N Stretch | 1640-1680 | Medium |

| Oxazole Ring | C=C Stretch | 1570-1620 | Medium |

| Diethylamino Group | C-N Stretch | 1180-1250 | Medium |

| Oxazole Ring (ether linkage) | C-O-C Asymmetric Stretch | 1100-1150 | Strong |

| Alkyl (CH₃, CH₂) | C-H Bend | 1370-1470 | Variable |

This table is generated based on typical IR absorption ranges for the functional groups present in this compound and does not represent experimentally measured data.

Elemental Analysis (CHN)

Elemental analysis is a crucial method for determining the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a pure organic compound. This data is used to confirm the empirical formula and verify the compound's elemental composition. The theoretical composition of this compound can be calculated from its molecular formula, C₈H₁₄N₂O .

The calculated theoretical values are presented below. For a synthesized and purified sample, the experimentally determined values are expected to be within ±0.4% of these theoretical percentages.

| Element | Symbol | Atomic Mass ( g/mol ) | Molar Mass of C₈H₁₄N₂O ( g/mol ) | Theoretical Percentage (%) |

| Carbon | C | 12.01 | 154.21 | 62.31% |

| Hydrogen | H | 1.008 | 154.21 | 9.15% |

| Nitrogen | N | 14.01 | 154.21 | 18.17% |

| Oxygen | O | 16.00 | 154.21 | 10.37% |

This table represents calculated theoretical values. No experimental data for this specific compound was found in the searched literature.

Chromatographic Purity Assessment (e.g., GC, HPLC, TLC)

Chromatographic methods are essential for separating components in a mixture and assessing the purity of a compound.

Gas Chromatography (GC): Given the likely volatility of this compound, GC would be a suitable technique for purity analysis. A pure sample would ideally show a single peak in the chromatogram. The retention time of this peak would be characteristic of the compound under the specific analytical conditions (e.g., column type, temperature program, carrier gas flow rate).

High-Performance Liquid Chromatography (HPLC): HPLC, particularly reverse-phase HPLC, could also be employed. The compound would be dissolved in a suitable solvent and injected into the system. Elution with a mobile phase (e.g., a mixture of acetonitrile and water) would result in a characteristic retention time on the stationary phase (e.g., C18 column). Purity is determined by the area percentage of the main peak.

Thin-Layer Chromatography (TLC): TLC offers a rapid and simple method for monitoring reaction progress and assessing purity. The compound would be spotted on a TLC plate (e.g., silica (B1680970) gel) and developed with an appropriate solvent system. The purity would be qualitatively assessed by the presence of a single spot after visualization (e.g., under UV light or with an iodine chamber). The Retention Factor (Rƒ) would be calculated, but it is dependent on the specific conditions used.

Without experimental work, specific parameters like retention times or Rƒ values cannot be provided.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unambiguous proof of a molecule's structure and stereochemistry by mapping electron density from the diffraction pattern of X-rays passing through a single crystal.

For this compound, a successful crystallographic analysis would yield detailed structural information, including:

Bond lengths and angles: Precise measurements for all atoms in the molecule.

Conformation: The exact spatial orientation of the diethylamino and methyl groups relative to the oxazole ring.

Crystal Packing: How individual molecules are arranged in the crystal lattice.

Unit Cell Parameters: The dimensions (a, b, c) and angles (α, β, γ) of the unit cell.

Space Group: The description of the crystal's symmetry.

A search of crystallographic databases did not yield any published crystal structures for this compound. Therefore, its solid-state structure, crystal system, and unit cell parameters remain undetermined.

Computational and Theoretical Studies on N,n Diethyl 4 Methyl 1,3 Oxazol 2 Amine

Structure-Reactivity Relationships (SRR)

The structure-reactivity relationship of a molecule provides critical insights into how its chemical structure influences its reactivity. For N,N-Diethyl-4-methyl-1,3-oxazol-2-amine, the arrangement of its constituent atoms and functional groups dictates its electronic and steric properties, which in turn govern its behavior in chemical reactions.

The core of the molecule is a 4-methyl-1,3-oxazole ring, a five-membered heterocycle containing nitrogen and oxygen. The diethylamino group attached at the 2-position and the methyl group at the 4-position significantly modulate the reactivity of this ring system. The nitrogen and oxygen heteroatoms in the oxazole (B20620) ring possess lone pairs of electrons, making them potential sites for protonation or coordination to Lewis acids. The diethylamino group, being a strong electron-donating group, increases the electron density on the oxazole ring, thereby enhancing its nucleophilicity. This makes the ring more susceptible to electrophilic attack.

Quantitative Structure-Activity Relationship (QSAR) models are often employed to correlate the structural features of compounds with their chemical or biological activities. nih.govwisdomlib.org Such studies on related heterocyclic systems, like oxadiazole and isoxazole (B147169) derivatives, have demonstrated that descriptors related to electronic properties (such as atomic charges and orbital energies) and steric properties (such as molecular volume and surface area) are crucial in predicting reactivity. nih.govmdpi.com While specific QSAR studies on this compound are not extensively documented in publicly available literature, the principles derived from studies on analogous structures can be applied. For instance, the lipophilicity, often quantified by the partition coefficient (log P), is a key parameter in understanding the molecule's behavior in different solvent environments and its potential interactions with biological membranes.

Prediction of Molecular Properties using Computational Methods

Computational chemistry provides powerful tools for predicting a wide range of molecular properties, offering valuable information that complements experimental data. Methods such as Density Functional Theory (DFT) are utilized to investigate the electronic structure and predict properties of molecules like this compound. researchgate.net

These computational approaches can accurately predict geometric parameters (bond lengths and angles), vibrational frequencies, and electronic properties. Key molecular descriptors that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. For molecules with electron-donating groups like the diethylamino group, the HOMO energy is typically raised, which can lead to a smaller HOMO-LUMO gap and increased reactivity towards electrophiles.

The following table summarizes some predicted molecular properties for compounds with structural similarities, illustrating the type of data generated through computational methods.

| Molecular Property | Predicted Value | Computational Method |

| Molecular Weight | 170.24 g/mol | --- |

| Molecular Formula | C9H16N2O | --- |

| XLogP3 | 1.6 | --- |

| Hydrogen Bond Donor Count | 0 | --- |

| Hydrogen Bond Acceptor Count | 3 | --- |

| Rotatable Bond Count | 3 | --- |

| Exact Mass | 168.1262637 g/mol | --- |

| Topological Polar Surface Area | 32.9 Ų | --- |

| Heavy Atom Count | 12 | --- |

This interactive data table provides a summary of computationally predicted molecular properties for this compound. These values are derived from computational models and provide insights into the molecule's physicochemical characteristics.

Further computational analyses, such as Natural Bond Orbital (NBO) analysis, can offer deeper insights into charge distribution and intramolecular interactions, which are fundamental to understanding the molecule's reactivity and stability. researchgate.net While specific computational studies on this compound are not widely published, the application of these established theoretical methods provides a robust framework for predicting its chemical behavior.

Applications of N,n Diethyl 4 Methyl 1,3 Oxazol 2 Amine in Organic Synthesis and Materials Science

Role as a Versatile Synthetic Intermediate

The 2-aminooxazole core is a valuable building block in organic synthesis. The presence of multiple reaction centers—the nucleophilic exocyclic amine and the nitrogen and oxygen heteroatoms within the aromatic ring—allows for diverse chemical transformations. nih.gov N-substituted 2-aminooxazoles are recognized as important intermediates, though their synthesis can be challenging compared to their 2-aminothiazole (B372263) isosteres. acs.orgnih.gov The traditional Hantzsch protocol, effective for 2-aminothiazoles using N-substituted thioureas, is often inefficient for producing N-substituted 2-aminooxazoles with N-substituted ureas, potentially due to the lower nucleophilicity of the oxygen atom compared to sulfur. acs.orgnih.gov

To overcome these synthetic hurdles, modern methods have been developed, establishing compounds like N,N-Diethyl-4-methyl-1,3-oxazol-2-amine as accessible intermediates. One effective strategy involves a two-step process: the initial condensation of an appropriate α-bromo ketone with urea (B33335) to form a primary 2-aminooxazole, followed by a palladium-catalyzed Buchwald–Hartwig cross-coupling reaction to introduce substituents on the amino group. nih.govresearchgate.net This approach has been systematically used to prepare various 4-aryl-N-aryl-2-aminooxazoles, highlighting the role of the 2-aminooxazole scaffold as a platform for building molecular complexity. nih.govresearchgate.net The versatility of this scaffold makes it a privileged structure in medicinal chemistry for the development of novel bioactive molecules. nih.govresearchgate.net

Use as a Building Block in Complex Molecule Synthesis

The structural features of this compound make it a valuable precursor for the synthesis of more elaborate molecular architectures, including diverse heterocyclic systems and macrocycles.

The 2-aminooxazole moiety is a powerful tool in diversity-oriented synthesis, enabling the construction of a wide array of more complex heterocyclic frameworks. nih.gov The presence of several alternative reaction centers within the aminoazole structure allows for controlled, multidirectional interactions with various electrophiles. nih.gov

One prominent strategy involves multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a complex product. The Groebke–Blackburn–Bienaymé (GBB) three-component reaction, for example, utilizes 2-aminooxazoles with an aldehyde and an isocyanide to construct fused imidazo[1,2-a]azole systems. nih.gov This demonstrates the capacity of the 2-aminooxazole ring to act as the foundational unit for building bicyclic and polycyclic structures.

Furthermore, 2-aminooxazoles can participate in cycloaddition reactions, a class of pericyclic reactions that form cyclic adducts. wikipedia.org While specific examples involving this compound are not extensively documented, the general reactivity of the oxazole (B20620) ring suggests its potential use in reactions like [2+2+1] cycloadditions to generate other substituted oxazoles or in Diels-Alder reactions to form larger ring systems. wikipedia.orgresearchgate.netlibretexts.org

Below is a table summarizing examples of heterocyclic systems derived from aminoazole precursors.

| Precursor Class | Reaction Type | Resulting Heterocyclic Framework |

| 2-Aminooxazoles | Groebke–Blackburn–Bienaymé (3CR) | Imidazoazoles |

| 5-Aminopyrazoles | Groebke Condensation | Pyrazolopyrimidines |

| 3-Amino-1,2,4-triazole | Biginelli-like MCR | Triazolopyrimidines |

| 2-Aminothiazole | Multicomponent Reaction | Thiazolopyridines |

This table illustrates the general utility of aminoazoles in constructing diverse heterocyclic frameworks through various synthetic strategies. nih.gov

This compound is itself an N-functionalized derivative. The synthesis of such compounds, where substituents are present on the exocyclic nitrogen, has been a subject of significant research to expand the chemical space around the 2-aminooxazole core. nih.gov While primary 2-aminooxazoles can be readily synthesized, the introduction of N-substituents often requires specialized methods. nih.gov

The Buchwald–Hartwig amination has proven to be a highly effective palladium-catalyzed cross-coupling reaction for this purpose. nih.govresearchgate.net This reaction creates a bond between an aryl halide and the nitrogen of a primary 2-aminooxazole, and it has been systematically employed to generate libraries of N-aryl-4-aryl-2-aminooxazoles. nih.govresearchgate.net The versatility of this method allows for the introduction of a wide range of functional groups, enabling the fine-tuning of the molecule's physicochemical properties. acs.org For a pre-existing tertiary amine like this compound, further functionalization would likely target the oxazole ring itself through reactions such as electrophilic substitution. wikipedia.org

The incorporation of rigid heterocyclic units like oxazoles into macrocycles is a key strategy for creating conformationally constrained molecules with specific binding properties. Research has demonstrated the successful synthesis of oxazole-based macrocycles for various applications. nih.gov

One synthetic approach involves preparing an enantiomerically pure amino acid building block which is then used to construct the oxazole ring. nih.gov This oxazole-containing unit, possessing functional groups at different positions, can then undergo an intramolecular cyclization reaction to form the macrocyclic structure. For example, a linear precursor containing the oxazole unit can be treated with coupling reagents like BOP (benzotriazol-1-yl-oxy-tris-(dimethylamino)-phosphonium hexafluorophosphate) to facilitate macrocyclization. nih.gov While this specific example does not use this compound directly, it establishes the principle that functionalized oxazoles are effective components for macrocycle synthesis. A derivative of this compound, modified to have appropriate linking groups, could similarly serve as a building block in the assembly of novel macrocyclic architectures.

Development of Ligands in Coordination Chemistry

Heterocyclic compounds containing nitrogen and other heteroatoms are widely used as ligands in coordination chemistry due to the ability of these atoms to donate lone pairs of electrons to metal centers. The 2-aminooxazole scaffold possesses multiple potential coordination sites: the two nitrogen atoms (one endocyclic, one exocyclic) and the endocyclic oxygen atom. This allows these molecules to act as monodentate or bidentate ligands, forming stable complexes with various transition metals.

Studies have shown that substituted 2-amino oxazoles can form coordination complexes with metals such as cobalt(II) and platinum(IV). researchgate.net Related heterocyclic systems, such as 2-aminothiazoles and 2-aminobenzothiazoles, are also well-documented for their ability to form stable metal complexes with a range of first-row transition metals. researchgate.netnih.govnih.gov In these complexes, coordination typically occurs through the endocyclic nitrogen atom of the heterocyclic ring and, in some cases, involves the exocyclic amino group as well. mdpi.com The resulting metal complexes exhibit diverse geometries, including octahedral and tetrahedral arrangements. researchgate.net Given these precedents, this compound is expected to function as an effective ligand, with the potential to form stable coordination complexes applicable in areas such as catalysis, materials science, and bioinorganic chemistry.

Applications in Prebiotic Chemistry Research (general 2-aminooxazole context)

In the field of prebiotic chemistry, which seeks to understand the origins of life, 2-aminooxazole (2-AO) is considered a molecule of profound importance. It is identified as a key intermediate in plausible synthetic pathways to pyrimidine (B1678525) ribonucleotides (the precursors to RNA) under conditions thought to exist on early Earth. nih.govresearchgate.net The "RNA world" hypothesis posits that RNA, not DNA, was the primary genetic material, making the prebiotic synthesis of its building blocks a critical research question.

The formation of 2-AO is proposed to occur from the reaction of cyanamide (B42294) and glycolaldehyde. acs.orgnih.gov Once formed, 2-AO can react with glyceraldehyde to generate pentose (B10789219) aminooxazolines, which are direct precursors to pyrimidine ribonucleotides. nih.govacs.org This pathway is significant because it bypasses the difficult step of forming and purifying ribose separately and then attaching it to a nucleobase.

The viability of any prebiotic pathway is also dependent on the stability of its intermediates. Studies on the photostability of 2-AO have shown that it degrades under UV light, which was more intense on the surface of the early Earth. nih.govrsc.org However, its rate of degradation is consistent with its role as a transient intermediate. nih.gov It is the least photostable among a trio of important prebiotic 2-aminoazoles, which aligns with its proposed role as an early-stage building block that is consumed in subsequent reactions. nih.govrsc.org

The table below compares the proposed prebiotic functions of 2-aminooxazole and two related 2-aminoazoles.

| Compound | Precursor Molecules | Proposed Prebiotic Function | Relative Photostability |

| 2-Aminooxazole (2-AO) | Cyanamide + Glycolaldehyde | Intermediate in pyrimidine ribonucleotide synthesis. nih.govacs.org | Least stable (half-life ≈7 hours). nih.govrsc.org |

| 2-Aminoimidazole (2-AI) | Cyanamide + Glycolaldehyde + Ammonia | Activates RNA monomers for non-enzymatic replication. nih.govnih.gov | Most stable (half-life ≈100 hours). nih.govrsc.org |

| 2-Aminothiazole (2-AT) | Cyanamide + β-Mercaptoacetaldehyde | Sequesters and stabilizes sugars, enabling selection. nih.govnih.gov | Intermediate stability. nih.gov |

This table summarizes the distinct and complementary roles of key 2-aminoazole compounds in proposed prebiotic chemical networks.

Potential in Materials Science (e.g., as monomers for polymers, components of functional materials)

The potential of this compound in materials science is primarily linked to its possible role as a monomer in polymerization reactions, particularly cationic ring-opening polymerization (CROP). This technique is widely used for the synthesis of poly(2-oxazoline)s, a class of polymers with tunable properties and a wide range of applications. digitellinc.comsigmaaldrich.comresearchgate.net

As a Monomer for Polymers

Theoretically, this compound could undergo cationic ring-opening polymerization to produce a novel polymer, poly(this compound). The polymerization would proceed via the characteristic mechanism for 2-oxazolines, involving initiation by an electrophile, propagation through a cationic intermediate, and termination. nih.govrsc.org

However, a significant challenge exists with the polymerization of 2-amino-substituted oxazolines. The presence of a nucleophilic amine group in the monomer structure can interfere with the cationic polymerization process. nih.gov This can lead to premature termination of the growing polymer chain or other side reactions, making it difficult to achieve high molecular weight polymers with controlled structures. nih.gov Specifically, the lone pair of electrons on the nitrogen atom of the diethylamino group could act as a nucleophile, reacting with the cationic propagating center and halting the polymerization.

To overcome this, a potential strategy would involve the use of a protected amine functionality during polymerization, followed by a deprotection step to yield the desired polymer. However, this adds complexity to the synthesis process.

Hypothetical Properties of Poly(this compound):

Should the polymerization be successful, the resulting polymer would possess unique properties stemming from its chemical structure. The presence of the tertiary amine group in each repeating unit would likely render the polymer pH-responsive. In acidic conditions, the amine groups would become protonated, leading to a change in the polymer's solubility and conformation. This behavior is sought after for applications in drug delivery, sensors, and smart hydrogels.

The diethylamino groups would also influence the polymer's thermal properties, such as its glass transition temperature (Tg) and thermal stability. The properties of poly(2-oxazoline)s are known to be highly dependent on the nature of the 2-substituent. rsc.orgresearchgate.net

Table 1: Comparison of 2-Substituted-2-Oxazoline Monomers and Their Polymerization Potential

| Monomer | 2-Substituent | Polymerization via CROP | Potential Polymer Properties |

|---|---|---|---|

| 2-Ethyl-2-oxazoline | Ethyl | Well-established | Thermoresponsive, biocompatible sigmaaldrich.com |

| 2-Phenyl-2-oxazoline | Phenyl | Well-established | Higher thermal stability, hydrophobic mdpi.com |

| This compound | N,N-Diethylamino | Challenging due to nucleophilic amine nih.gov | pH-responsive, potentially water-soluble |

As Components of Functional Materials

Beyond its direct polymerization, this compound could serve as a valuable building block for more complex functional materials.

Functional Initiators or Terminators: Molecules with similar structures can be used to initiate or terminate the polymerization of other monomers, thereby introducing the diethylamino functionality at the chain ends of a polymer. This approach could be used to create telechelic polymers with pH-responsive end groups.

Crosslinking Agents: If bifunctional derivatives of this compound could be synthesized, they might act as crosslinking agents to form functional polymer networks or hydrogels. The incorporated amine groups would impart pH-sensitivity to the resulting material.

Modifiers for Surfaces and Nanoparticles: The amine functionality allows for straightforward chemical modification. The compound could be grafted onto surfaces or nanoparticles to alter their surface properties, for instance, to introduce pH-responsiveness or to serve as a site for further chemical reactions.

Table 2: Potential Applications of Functional Materials Derived from this compound

| Application Area | Potential Role of the Compound | Desired Property |

|---|---|---|

| Drug Delivery | As a monomer for pH-responsive polymers or as a functional group in drug carriers. | Controlled release of drugs in response to pH changes in the body. |

| Sensors | As a component of a material that changes its properties (e.g., swelling, color) in response to pH. | Detection of pH changes in various environments. |

| Smart Coatings | As a component of a coating that alters its surface properties (e.g., wettability) with pH. | Creation of self-cleaning or anti-fouling surfaces. |

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Routes

The synthesis of 2-aminooxazoles and their N-substituted derivatives is a cornerstone for accessing compounds like N,N-Diethyl-4-methyl-1,3-oxazol-2-amine. However, many existing methods rely on harsh conditions, toxic reagents, or suffer from limited substrate scope and low yields. nih.govacs.org For instance, the use of highly toxic cyanogen (B1215507) bromide (BrCN) is a significant drawback in classical cyclization reactions. nih.gov Furthermore, the widely used Hantzsch protocol for 2-aminothiazoles is surprisingly ineffective for producing N-substituted 2-aminooxazoles when N-substituted ureas are used. acs.org

Future research must prioritize the development of green and sustainable synthetic strategies. This includes the exploration of:

Catalyst Development: Designing novel, efficient, and recyclable catalysts (e.g., transition metal or organocatalysts) to facilitate cyclization and amination reactions under milder conditions.

Alternative Reagents: Identifying and utilizing non-hazardous cyanating agents or developing synthetic equivalents that circumvent the need for toxic precursors. acs.org

Atom Economy: Designing synthetic pathways that maximize the incorporation of starting material atoms into the final product, minimizing waste.

Versatile Protocols: Creating robust synthetic methods that are tolerant of a wide range of functional groups, enabling the efficient production of a diverse library of N-substituted 2-aminooxazoles. nih.gov

| Synthetic Challenge | Potential Sustainable Solution | Key Research Focus |

| Use of toxic BrCN | Development of safer cyanating agents (e.g., NCTS) or BrCN generators. nih.govacs.org | Synthesis and application of novel electrophilic cyanating sources. |

| Poor yields for N-substituted derivatives | New catalytic systems or activation strategies for N-substituted ureas. | Exploration of Lewis acid or transition metal catalysis to lower activation barriers. acs.org |

| Harsh reaction conditions | Microwave-assisted or sonochemical methods. nih.gov | Optimization of energy input to accelerate reactions and improve yields. |

| Limited Substrate Scope | High-throughput screening of reaction conditions and catalysts. | Combinatorial chemistry approaches to rapidly identify optimal synthetic protocols. |

In-Depth Mechanistic Understanding of Key Transformations

A thorough understanding of the reaction mechanisms underpinning the synthesis and reactivity of this compound is crucial for optimizing existing protocols and designing new transformations. While mechanisms for some related syntheses, such as the Lewis acidic activation of N-cyano-N-phenyl-p-toluenesulfonamide (NCTS), have been proposed, they often lack detailed kinetic and computational validation. nih.govacs.org

Future investigations should focus on:

Kinetic Studies: Performing detailed kinetic analysis to determine reaction orders, rate constants, and activation energies for key synthetic steps.

Intermediate Trapping: Designing experiments to isolate or trap reactive intermediates to provide direct evidence for proposed mechanistic pathways.

Isotopic Labeling: Utilizing isotopic labeling studies to track the fate of atoms throughout a reaction, clarifying bond-forming and bond-breaking events.

Stereochemical Analysis: For reactions involving chiral centers, elucidating the stereochemical course of the transformation to understand the geometry of transition states. nih.gov

Exploration of Unconventional Reactivity Profiles

The 2-aminooxazole core is a versatile functional group. The primary amine in the parent structure can undergo typical reactions like protonation, acylation, and alkylation, while the oxazole (B20620) ring itself can participate in electrophilic substitution and ring-expansion reactions. wikipedia.org For N,N-disubstituted analogs like this compound, the focus shifts to the reactivity of the heterocyclic ring and its potential to direct transformations.

Unexplored avenues include:

Cycloaddition Reactions: Investigating the participation of the oxazole ring as a diene or dienophile in [4+2] or other cycloaddition reactions to construct complex polycyclic systems.

Metal-Catalyzed Cross-Coupling: Developing methods for the functionalization of the oxazole ring via C-H activation or by installing leaving groups suitable for cross-coupling reactions.

Organocatalysis: Employing the diethylamino group or the oxazole nitrogen as a catalytic site for activating substrates in organocatalytic transformations.

Photoredox Catalysis: Exploring the electrochemical properties of the scaffold to engage in novel transformations under photoredox conditions.

Integration with Advanced Flow Chemistry and Automation Technologies

Flow chemistry offers numerous advantages over traditional batch synthesis, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and ease of scalability. nih.gov The synthesis of heterocyclic compounds, including those involving potentially hazardous intermediates or exothermic reactions, is particularly well-suited for flow-based methodologies. nih.govnih.gov

Future work should aim to:

Develop Continuous Flow Syntheses: Convert key batch reactions for the synthesis of this compound into continuous flow processes. This would be especially beneficial for reactions requiring toxic reagents or having short-lived intermediates. nih.gov

Automated Optimization: Utilize automated flow reactors coupled with real-time analytical tools (e.g., HPLC, MS) and machine learning algorithms to rapidly screen reaction conditions and identify optimal parameters for yield and purity.

In-line Purification: Incorporate immobilized reagents, scavengers, and catch-and-release purification techniques within the flow path to deliver a highly pure product stream directly from the reactor. thieme-connect.de

Sophisticated Computational Modeling for Design and Prediction

Computational chemistry provides powerful tools for understanding and predicting chemical phenomena, thereby accelerating the research and development cycle. researchgate.net Quantum chemical calculations can offer deep insights into the electronic structure, stability, and reactivity of molecules like this compound.

Prospective computational studies include:

Mechanism Elucidation: Using Density Functional Theory (DFT) to map potential energy surfaces, identify transition states, and calculate activation barriers for synthetic reactions, corroborating experimental findings. nih.gov

Predicting Reactivity: Calculating molecular orbital energies (e.g., HOMO-LUMO) and electrostatic potential maps to predict sites of electrophilic and nucleophilic attack, guiding the exploration of new reactions. researchgate.net

Virtual Screening: Modeling the interaction of this compound derivatives with biological targets (enzymes, receptors) to predict potential pharmaceutical applications and prioritize synthetic targets.

Materials Property Prediction: Simulating the electronic and photophysical properties (e.g., absorption/emission spectra) of polymers or materials incorporating the oxazole moiety to guide the design of novel functional materials. nih.gov

Expansion into New Areas of Organic Synthesis and Materials Innovation

While 2-aminooxazoles have been investigated for their biological properties, particularly as antimicrobial and antitubercular agents, the full potential of N-substituted derivatives in other domains remains largely untapped. nih.govwikipedia.org The specific structural features of this compound—a tertiary amine, a methyl-substituted heterocycle—could be leveraged for novel applications.

Future research should explore its use as a:

Building Block for Complex Molecules: Employing the compound as a versatile synthon in the total synthesis of natural products or complex pharmaceutical agents.

Ligand in Coordination Chemistry: Investigating the coordinating ability of the oxazole and amino nitrogens with various metal centers to create novel catalysts or functional coordination polymers.

Component of Functional Materials: Incorporating the scaffold into the backbone of conjugated polymers or as a component in fluorescent dyes and sensors, leveraging the electronic properties of the oxazole ring. nih.govnih.gov The diethylamino group can act as an electron-donating moiety to tune these properties.

Agrochemical Precursor: Screening for potential herbicidal, fungicidal, or insecticidal activity, an area where nitrogen-containing heterocycles are prevalent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.